molecular formula C18H20N6O B6521120 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795190-38-3

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B6521120
CAS RN: 1795190-38-3
M. Wt: 336.4 g/mol
InChI Key: SLFLOWHNGPTDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (MPTP) is a synthetic compound that has been widely studied in recent years due to its potential applications in various scientific fields. MPTP is a member of the pyrazole-triazole family of compounds, which are known for their ability to bind to proteins and other biological molecules. As a result, MPTP has been used in a variety of research applications, including enzyme inhibition, protein-protein interaction, and drug design. In

Scientific Research Applications

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interaction, and drug design. In enzyme inhibition studies, 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used to study the inhibition of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has also been used in studies of protein-protein interactions, as it is able to bind to both proteins and other biological molecules. Finally, 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used in drug design studies, as it is able to bind to specific receptors in the body and modulate their activity.

Mechanism of Action

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine acts by binding to specific receptors in the body and modulating their activity. It has been shown to bind to cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is also able to bind to other proteins and other biological molecules, which can lead to changes in the activity of these molecules.
Biochemical and Physiological Effects
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has also been shown to bind to other proteins and other biological molecules, which can lead to changes in their activity. Finally, 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been shown to modulate the activity of specific receptors in the body, which can lead to changes in the body's response to drugs and other compounds.

Advantages and Limitations for Lab Experiments

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is able to bind to a variety of proteins and other biological molecules, making it useful for studying protein-protein interactions. However, there are also some limitations to using 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it may not be suitable for some experiments.

Future Directions

There are a number of potential future directions for research involving 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. One potential area of research is to further explore its mechanism of action, as well as its effects on other proteins and biological molecules. Additionally, further research could be done to explore its potential applications in drug design and development. Finally, further research could be done to explore the potential of using 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a drug delivery system.

Synthesis Methods

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized in a variety of ways, including the use of different catalysts and reagents. The most commonly used method is the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (MPPC) with 1H-1,2,3-triazol-1-ylpiperidine (TZP) in the presence of anhydrous zinc chloride. This reaction results in the formation of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, which is then purified using column chromatography. Other methods, such as the reaction of MPPC with 1H-1,2,3-triazol-1-ylpiperidine-4-carboxylic acid (TZPCA) in the presence of a base, can also be used to synthesize 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-14-17(13-20-24(14)16-5-3-2-4-6-16)18(25)22-10-7-15(8-11-22)23-12-9-19-21-23/h2-6,9,12-13,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFLOWHNGPTDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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